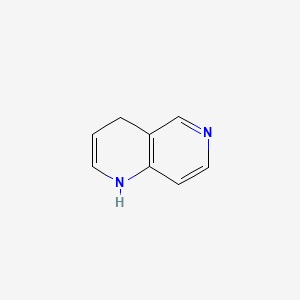

1,4-Dihydro-1,6-naphthyridine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

137639-60-2 |

|---|---|

分子式 |

C8H8N2 |

分子量 |

132.166 |

IUPAC名 |

1,4-dihydro-1,6-naphthyridine |

InChI |

InChI=1S/C8H8N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1,3-6,10H,2H2 |

InChIキー |

MZGYULFZYMVEMC-UHFFFAOYSA-N |

SMILES |

C1C=CNC2=C1C=NC=C2 |

同義語 |

1,6-Naphthyridine,1,4-dihydro-(9CI) |

製品の起源 |

United States |

Synthetic Methodologies for 1,4 Dihydro 1,6 Naphthyridine Derivatives

Classical and Established Synthetic Routes

Traditional methods for naphthyridine synthesis have been adapted and modified to produce the 1,6-naphthyridine (B1220473) core. These routes often involve cyclization reactions of pyridine (B92270) derivatives.

Modifications of the Skraup Reaction for Naphthyridine Synthesis

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted for the preparation of naphthyridines. The synthesis of 1,6-naphthyridine from 4-aminopyridine (B3432731) is a notable example. researchgate.net This reaction typically involves reacting a pyridine derivative with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. researchgate.netdiva-portal.org The reaction proceeds through the in-situ formation of propenal from glycerol, followed by a Michael addition of the aminopyridine, cyclization, dehydration, and oxidation to yield the naphthyridine ring system. thieme-connect.de

While the Skraup reaction is effective for certain unsubstituted and substituted naphthyridines, its application can be limited, and early attempts to synthesize 1,6-naphthyridine were not always successful. thieme-connect.deekb.eg Modifications to the reaction conditions, such as the use of different oxidizing agents like sodium 3-nitrobenzenesulfonate, have been employed to improve yields of other naphthyridine isomers. thieme-connect.de

Gould-Jacobs Reaction and its Adaptations

The Gould-Jacobs reaction is a versatile and widely used method for constructing 4-oxo-1,4-dihydronaphthyridine skeletons. nih.govmendeley.com This reaction involves the condensation of an aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. wikipedia.orgmdpi.com

For the synthesis of 1,4-dihydro-1,6-naphthyridine derivatives, 4-aminopyridine is condensed with DEEM. thieme-connect.de This is followed by a thermal cyclization step, often carried out in a high-boiling solvent like Dowtherm A, to yield ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate. thieme-connect.de The regioselectivity of the Gould-Jacobs reaction is a critical aspect, as the position of the amino group on the pyridine ring dictates the resulting naphthyridine isomer. ekb.eg For instance, 3-aminopyridine (B143674) yields 1,5- and 1,7-naphthyridines, while 4-aminopyridine is the precursor for 1,6-naphthyridines. ekb.eg

The reaction mechanism initiates with a nucleophilic attack from the amine nitrogen on the malonic ester derivative, leading to a condensation product. wikipedia.org Subsequent 6-electron cyclization and loss of ethanol (B145695) forms the dihydronaphthyridinone ring. wikipedia.org The reaction conditions, such as temperature and solvent, can significantly influence the reaction outcome and yield. d-nb.info

Table 1: Examples of Gould-Jacobs Reaction for Naphthyridine Synthesis

| Starting Aminopyridine | Reagent | Product | Reference |

|---|---|---|---|

| 4-Aminopyridine | Diethyl ethoxymethylenemalonate | Ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate | thieme-connect.de |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | mdpi.comthieme-connect.de |

| 2-Amino-6-methylpyridine | Diethyl ethoxymethylenemalonate | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | thieme-connect.de |

| 3-Aminopyridine 1-oxide | Diethyl ethoxymethylenemalonate | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate 7-oxide | thieme-connect.de |

Povarov Reaction and its Variants

The Povarov reaction, a type of aza-Diels-Alder reaction, has emerged as a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, including derivatives of 1,6-naphthyridine. mdpi.comnih.gov This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene. mdpi.comnih.gov In the context of this compound synthesis, 5,6-unsubstituted 1,4-dihydropyridines can act as the electron-rich dienophile. nih.govresearchgate.netbeilstein-journals.org

One notable variant is a one-pot, three-component reaction employing 3-aminocoumarins, aldehydes, and 5,6-unsubstituted 1,4-dihydropyridine (B1200194) derivatives. researchgate.net This reaction, often catalyzed by a Lewis acid such as ytterbium(III) triflate, leads to the formation of complex fused heterocyclic systems containing the 1,6-naphthyridine core, specifically exo-hexahydrochromeno[3,4-h] ekb.egmdpi.comnaphthyridine-3-carboxylates. nih.govresearchgate.netbeilstein-journals.org The reaction proceeds with high diastereoselectivity. nih.govresearchgate.net

Another approach involves the reaction of imines, generated in situ from anilines and aldehydes, with N-alkyl-1,4-dihydropyridines, mediated by a Lewis acid, to produce hexahydrobenzo[h] ekb.egmdpi.comnaphthyridines. nih.govbeilstein-journals.org These methods highlight the utility of the Povarov reaction in constructing polycyclic scaffolds incorporating the 1,6-naphthyridine moiety. acs.org

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods, such as one-pot multicomponent and cascade reactions, for the assembly of complex molecules like this compound derivatives.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. ijcrt.orgeurekaselect.com Several MCRs have been developed for the synthesis of functionalized 1,4-dihydro-1,6-naphthyridines. researchgate.net

One such eco-friendly method involves the reaction of ketones with malononitrile (B47326) and pyrrolidine (B122466) to synthesize this compound-8-carbonitriles. researchgate.net In this reaction, pyrrolidine acts as both a reactant and a catalyst. researchgate.net Another example is the diastereoselective synthesis of pyrano- and furano-fused naphthyridines through a camphor (B46023) sulfonic acid-catalyzed multicomponent coupling of 4-aminopyridine and cyclic enol ethers. ekb.eg

A recently patented sequential one-pot synthesis describes the preparation of 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide via electrochemical oxidation and reduction steps. wipo.int MCRs have also been employed to synthesize complex fused systems, such as pyridazino[5,4,3-de] ekb.egmdpi.comnaphthyridine derivatives from the reaction of malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones. mdpi.com Furthermore, dibenzo[b,h] ekb.egmdpi.comnaphthyridines have been synthesized in a one-pot reaction from 2-acetylaminobenzaldehyde and methyl ketones under basic conditions. rsc.org

Table 2: Examples of One-Pot Multicomponent Reactions for 1,6-Naphthyridine Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Ketones, malononitrile, pyrrolidine | Pyrrolidine (reactant and catalyst) | This compound-8-carbonitriles | researchgate.net |

| 4-Aminopyridine, cyclic enol ethers | Camphor sulfonic acid | Pyrano- and furano-fused naphthyridines | ekb.eg |

| 2-Acetylaminobenzaldehyde, methyl ketones | Basic conditions | Dibenzo[b,h] ekb.egmdpi.comnaphthyridines | rsc.org |

| Malononitrile, aldehydes, 2-oxoglyoxalarylhydrazones | Increased pressure (Q-tubes) | Pyridazino[5,4,3-de] ekb.egmdpi.comnaphthyridine derivatives | mdpi.com |

Cascade Reactions for Complex Architectures

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates. These reactions are highly efficient for building complex molecular architectures from simple starting materials. researchgate.net

A notable example is the one-pot cascade reaction of aromatic aldehydes and a malononitrile dimer in ethanol to synthesize highly functionalized (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile derivatives. researchgate.netresearchgate.net The proposed mechanism for some cascade syntheses involves a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. researchgate.net

Another advanced strategy involves a sequential one-pot reaction for the synthesis of 1,2,3,4-tetrahydrobenzo[b] ekb.egmdpi.comnaphthyridines. researchgate.net This process starts with the reductive amination of 2-chloro-3-formylquinolines with various amines, followed by an N-allylation and an intramolecular Heck-type 6-exo-trig cyclization. researchgate.net More recently, an intermolecular cascade annulation involving aniline (B41778) fragment transfer and SNAr processes has been discovered for the synthesis of dihydrobenzo[b] ekb.egresearchgate.netnaphthyridine-ylidene-pyrrolidinetriones, demonstrating the power of cascade reactions in creating novel and complex heterocyclic systems. rsc.org These methods provide efficient access to diverse and complex 1,6-naphthyridine-based scaffolds. nih.gov

Catalytic Approaches (e.g., Nanomagnetic Catalysts, Heterogeneous Catalysis)

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of this compound synthesis, both heterogeneous and nanomagnetic catalysts have demonstrated significant utility.

Heterogeneous Catalysis:

Heterogeneous catalysts offer distinct advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Amberlyst-15, a solid acid resin, has been effectively used as a recyclable, metal-free catalyst for synthesizing complex heterocycles containing the nih.govnih.gov-naphthyridine core. rsc.orgresearchgate.net An efficient green protocol involves an intramolecular [4+2] hetero-Diels-Alder reaction as the key step. rsc.org For example, 12,13-dihydro-6H-benzo[h]chromeno[3,4-b] nih.govnih.govnaphthyridin-6-ones have been synthesized from 2-(N-propargylamino)-arylaldehydes and 3-aminocoumarins using Amberlyst-15 in PEG-200, with water as the only byproduct. researchgate.net This approach highlights the move towards more environmentally benign synthetic routes. researchgate.net

Another example is the use of Fe/SiO2 nano heterogeneous catalysts in Hantzsch-type reactions to produce dihydropyridines, a related class of compounds. researchgate.net The principles of such heterogeneous catalysis are applicable to the synthesis of dihydronaphthyridine systems, offering mild reaction conditions and high yields. researchgate.net

Nanomagnetic Catalysts:

Nanomagnetic catalysts combine the high surface area and reactivity of nanocatalysts with the convenient magnetic separability of the support. This synergy allows for high catalytic efficiency and simple recovery and reuse. A notable example is the development of a γ-Fe2O3@SiO2-linker-L-histidine nanomagnetic catalyst. researchgate.net This catalyst has been successfully applied in a pseudo-four-component reaction to form chromeno nih.govnih.govnaphthyridines in high yields and with short reaction times in water, a green solvent. researchgate.net Similarly, other magnetic nanoparticles, such as those based on Fe2O3-MgO, have been developed for condensation reactions, demonstrating the versatility of this technology in constructing complex molecular frameworks. nih.gov The core-shell structure of these catalysts often enhances their stability and performance. researchgate.net

| Catalyst Type | Specific Catalyst | Reaction Type | Key Features | Source(s) |

|---|---|---|---|---|

| Heterogeneous | Amberlyst-15 | Intramolecular [4+2] hetero-Diels-Alder | Metal-free, green solvent (PEG-200), recyclable, high atom economy. | rsc.orgresearchgate.net |

| Nanomagnetic | γ-Fe2O3@SiO2-linker-L-histidine | Pseudo-four-component reaction | High yields, short reaction times, aqueous medium, easy magnetic separation. | researchgate.net |

| Nanomagnetic | Fe3O4@MCM-Bp | Hantzsch multicomponent condensation | Solvent-free conditions, high efficiency, recyclable basic nanocomposite. | ijcce.ac.ir |

Electrochemical Methods in Dihydronaphthyridine Synthesis

Electrosynthesis is emerging as a powerful and green alternative to traditional chemical methods, often avoiding harsh reagents by using electricity to drive oxidation and reduction processes. beilstein-journals.orgscielo.br This approach offers precise control over reaction conditions by adjusting voltage or current. beilstein-journals.orgmdpi.com

Stereoselective Synthesis of Dihydronaphthyridine Chirality Centers

The development of stereoselective methods for synthesizing chiral 1,4-dihydropyridine analogues and their fused systems is a major focus in medicinal chemistry, as different enantiomers often exhibit distinct biological activities. researchgate.net While classical Hantzsch-type syntheses typically yield racemic mixtures, significant progress has been made in asymmetric synthesis. researchgate.net

A landmark achievement in this area is the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, which proceeds through a chiral 1,4-dihydronaphthyridine intermediate. nih.govacs.org The key step for establishing the stereocenter is the asymmetric transfer hydrogenation of a prochiral dihydronaphthyridine. nih.govacs.org This reaction is catalyzed by a ruthenium complex, chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), using ammonium (B1175870) formate (B1220265) as the hydrogen source. nih.gov This method avoids the need for chiral HPLC resolution, which was a limitation of earlier routes, and is suitable for large-scale manufacturing. nih.govacs.org The development of such catalytic asymmetric approaches is crucial for accessing enantiopure dihydronaphthyridine-based drug candidates. researchgate.netgoogle.com

| Precursor | Key Reaction | Catalyst | Result | Significance | Source(s) |

|---|---|---|---|---|---|

| Prochiral 1,4-dihydronaphthyridine (17) | Asymmetric Transfer Hydrogenation | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | (R)-5,6,7,8-Tetrahydro-1,6-naphthyridine derivative | First enantioselective synthesis of this scaffold; avoids chiral chromatography. | nih.govacs.org |

Precursor Chemistry and Intermediate Derivatization

The strategic selection of precursors and the derivatization of key intermediates are fundamental to the successful synthesis of complex this compound derivatives. This section details the use of specific building blocks that enable diverse and efficient construction of the target scaffold.

Utilization of 5,6-Unsubstituted 1,4-Dihydropyridines

5,6-Unsubstituted 1,4-dihydropyridines are highly valuable and reactive intermediates that are difficult to prepare using traditional methods like the Hantzsch synthesis. organic-chemistry.org However, efficient protocols have been developed, for instance, through the treatment of 6-alkoxy-1,4,5,6-tetrahydropyridines with neutral alumina. organic-chemistry.org

The unsubstituted C=C double bond in these dihydropyridines exhibits high reactivity, allowing them to participate in various cycloaddition reactions. beilstein-journals.org They can act as activated dienophiles in Povarov reactions to generate complex fused nitrogen heterocycles. beilstein-journals.orgnih.gov For instance, the Yb(OTf)3-catalyzed imino Diels-Alder reaction between these dihydropyridines and imines leads diastereoselectively to hexahydrobenzo[h] nih.govnih.gov-naphthyridine derivatives. nih.gov In other transformations, they have been used as electron-deficient alkenes in three-component reactions with isoquinolines and dialkyl acetylenedicarboxylates to afford functionalized isoquinolino[1,2-f] nih.govnih.govnaphthyridines in good yields. beilstein-journals.orgbeilstein-journals.orgnih.gov

Synthesis from Pyridine and Pyridinamine Precursors

The construction of the 1,6-naphthyridine ring system frequently starts from simpler, pre-formed pyridine or pyridinamine precursors. The position of the amino group on the initial pyridine ring dictates the resulting naphthyridine isomer; 4-aminopyridine is the requisite precursor for the 1,6-naphthyridine skeleton. ekb.eg

One effective strategy involves the condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate, which, after thermal cyclization, yields ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate. thieme-connect.de Another powerful approach involves the reaction of 2-vinyl-3-acylpyridine with ammonia (B1221849). nih.gov This transformation directly forms the dihydronaphthyridine ring in an atom-economical manner, providing a key intermediate that can be used in subsequent stereoselective reductions. nih.gov Additionally, acid-catalyzed aza-Michael addition of ammonia to a C-2 vinyl group on a pyridine ring can initiate a cyclization to form a 7,8-dihydro-1,6-naphthyridine-5(6H)-one ring system. umich.edu These methods demonstrate the versatility of functionalized pyridines as foundational building blocks for various saturated and partially saturated 1,6-naphthyridine derivatives.

Heteroaryl Ditriflates as Diversified Building Blocks

A highly efficient and modern strategy for the rapid diversification of the 1,6-naphthyridine scaffold involves the use of 1,6-naphthyridine-5,7-ditriflates as bench-stable yet highly reactive intermediates. nih.govacs.org This method begins with the synthesis of 1,6-naphthyridine-5,7-diones, which are then converted to the corresponding ditriflates. acs.org

These ditriflate intermediates are exceptionally versatile and can undergo sequential, regioselective functionalization in a one-pot fashion. The C5-triflate is more reactive and can be selectively displaced by various nucleophiles (e.g., amines, thiomethoxide). acs.org The remaining C7-triflate is then primed for a second functionalization step, such as Suzuki or Negishi cross-coupling reactions, amination, or cyanation. acs.org This one-pot ditriflation and regioselective substitution strategy bypasses traditional heterocyclic amide activation methods, providing rapid access to a wide array of highly substituted, drug-like 1,6-naphthyridine products. nih.govacs.org

| Intermediate | Step 1 Reaction (C5 Position) | Step 2 Reaction (C7 Position) | Resulting Scaffold | Key Advantage | Source(s) |

|---|---|---|---|---|---|

| 1,6-Naphthyridine-5,7-ditriflate | SNA_r_ with Amine | Suzuki Coupling | 5-Amino-7-aryl-1,6-naphthyridine | Rapid, one-pot diversification. | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | SNA_r_ with Amine | Negishi Coupling | 5-Amino-7-alkyl-1,6-naphthyridine | High reactivity and regioselectivity. | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | SNA_r_ with Amine | Buchwald Amination | 5,7-Diamino-1,6-naphthyridine | Access to diverse drug-like molecules. | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | SNA_r_ with Thiomethoxide | Suzuki Coupling | 5-Methylthio-7-aryl-1,6-naphthyridine | Versatile building block for medicinal chemistry. | acs.org |

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Key Synthetic Reactions

The formation of the 1,4-dihydro-1,6-naphthyridine ring system can be achieved through several elegant synthetic strategies, each characterized by distinct mechanistic steps. These pathways often involve domino or multicomponent reactions that efficiently build molecular complexity from simple precursors.

Nucleophilic addition and Michael addition are cornerstone reactions in the synthesis of heterocyclic compounds, including the this compound core. wikipedia.org These reactions enable the formation of key carbon-carbon and carbon-nitrogen bonds.

A notable example is a three-component reaction utilizing 5,6-unsubstituted 1,4-dihydropyridines, isoquinoline (B145761), and dialkyl acetylenedicarboxylates. beilstein-journals.orgnih.gov The plausible mechanism for this transformation begins with the nucleophilic addition of isoquinoline to the electron-deficient alkyne (dialkyl acetylenedicarboxylate), which generates a zwitterionic intermediate known as a Huisgen 1,4-dipole. beilstein-journals.orgbeilstein-journals.org This reactive dipole then undergoes a Michael addition to the C=C double bond of the 5,6-unsubstituted 1,4-dihydropyridine (B1200194), which acts as the Michael acceptor. beilstein-journals.orgbeilstein-journals.org The resulting adduct intermediate subsequently cyclizes to afford functionalized isoquinolino[1,2-f] beilstein-journals.orgclockss.orgnaphthyridines with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org

Another established synthetic route involves a sequence of Knoevenagel condensation, Michael addition, and cyclization. researchgate.netthieme-connect.com This three-component reaction employs aminopyridinones, aromatic aldehydes, and Meldrum's acid. thieme-connect.com The process is initiated by a Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Michael addition of the aminopyridinone, and culminates in an intramolecular cyclization to form 1,6-naphthyridine-2,5-dione derivatives. researchgate.netthieme-connect.com

Table 1: Synthesis of Isoquinolino[1,2-f] beilstein-journals.orgclockss.orgnaphthyridines via Nucleophilic and Michael Addition A selection of substrates and yields from the three-component reaction of a 5,6-unsubstituted 1,4-dihydropyridine, isoquinoline, and a dialkyl acetylenedicarboxylate (B1228247).

| 1,4-Dihydropyridine Substituent (R¹) | 1,4-Dihydropyridine Substituent (R²) | Dialkyl Acetylenedicarboxylate | Product | Yield | Reference |

|---|---|---|---|---|---|

| CH₃ | C₆H₅ | Dimethyl acetylenedicarboxylate | Isoquinolino[1,2-f] beilstein-journals.orgclockss.orgnaphthyridine derivative | 72% | beilstein-journals.org |

| CH₃ | p-CH₃OC₆H₄ | Dimethyl acetylenedicarboxylate | Isoquinolino[1,2-f] beilstein-journals.orgclockss.orgnaphthyridine derivative | 75% | beilstein-journals.org |

| CH₃ | p-FC₆H₄ | Dimethyl acetylenedicarboxylate | Isoquinolino[1,2-f] beilstein-journals.orgclockss.orgnaphthyridine derivative | 78% | beilstein-journals.org |

| CH₃ | p-ClC₆H₄ | Diethyl acetylenedicarboxylate | Isoquinolino[1,2-f] beilstein-journals.orgclockss.orgnaphthyridine derivative | 73% | beilstein-journals.org |

Intramolecular cyclization is a pivotal step in many synthetic routes to 1,4-dihydro-1,6-naphthyridines, transforming linear or monocyclic precursors into the final bicyclic structure.

In the multicomponent reaction described previously, the final ring closure occurs via an intramolecular coupling of the positive and negative charges within the adduct intermediate formed after the Michael addition. beilstein-journals.orgbeilstein-journals.org This step is thermodynamically driven, leading to the preferential formation of the most stable diastereomer. beilstein-journals.org

Another powerful strategy involves a sequential one-pot reaction that includes an intramolecular Heck-type 6-exo-trig cyclization. researchgate.net This method has been developed for the synthesis of 1,2,3,4-tetrahydrobenzo[b] beilstein-journals.orgclockss.orgnaphthyridines starting from 2-chloro-3-formylquinolines. researchgate.net The key cyclization step is palladium-catalyzed and forms the saturated heterocyclic ring. researchgate.net

Acid-catalyzed cyclizations are also common. For instance, the formation of the 7,8-dihydro-1,6-naphthyridine-5(6H)-one ring system can be achieved through an initial acid-catalyzed aza-Michael addition of ammonia (B1221849) to a vinyl pyridine (B92270) precursor, which generates a β-aminoethyl adduct that subsequently closes to form the bicyclic product. umich.edu Similarly, 8-cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-ones are formed by the cyclization of substituted pyridones in an acidic medium, which facilitates the intramolecular reaction between an amide and a cyano group. clockss.org A tandem nitrile hydration/cyclization procedure has also been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org

Rearrangement reactions, particularly sigmatropic shifts, can play a crucial role in the synthesis of complex heterocyclic systems by enabling the formation of thermodynamically more stable intermediates. A beilstein-journals.orgresearchgate.net-hydride shift is a pericyclic reaction involving the migration of a hydrogen atom across a five-atom pi-conjugated system. acs.orgacs.org

In certain reaction pathways starting from 5,6-unsubstituted 1,4-dihydropyridines, a 1,5-H shift is a key mechanistic step. beilstein-journals.orgbeilstein-journals.org In the absence of isoquinoline, the 1,4-dihydropyridine can react with dimethyl acetylenedicarboxylate to form an adduct that, after several steps including the ring-opening of an unstable cyclobutenyl ring, yields a 1,2-dihydroazocine intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate is then transformed into a more stable 1,4-dihydroazocine intermediate through a 1,5-H shift process. beilstein-journals.orgbeilstein-journals.org This rearrangement is critical for the subsequent intramolecular Michael addition that leads to the formation of a tetrahydrocyclopenta[b]pyrrole derivative, a side product in this particular reaction. beilstein-journals.org

Oxidative cyclization represents an efficient method for constructing aromatic and heteroaromatic rings by forming a new bond between two atoms, accompanied by the formal loss of two hydrogen atoms. This strategy is particularly useful for creating rigid, planar polycyclic systems.

A notable application of this method is the synthesis of previously unknown benzo[b]chromeno[4,3,2-de] beilstein-journals.orgclockss.orgnaphthyridines. researchgate.net This transformation is achieved through the intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. researchgate.net The reaction proceeds in formic acid, and the proposed mechanism was confirmed through ¹H-NMR monitoring of the transformation. researchgate.net Such oxidative cyclizations are significant in organic synthesis for building complex molecules that are often explored as materials for organic light-emitting diodes (OLEDs). researchgate.net The general principle is also seen in the synthesis of other fused heterocyclic systems, such as 1,4-dihydrobenzo[e] beilstein-journals.orgbeilstein-journals.orgtriazines from amidrazone precursors, where aerial oxidation or the use of a Pd/C catalyst facilitates the ring closure. mdpi.com

Rearrangement Reactions (e.g., 1,5-H Shift)

Reactivity of the Dihydronaphthyridine Core

The 1,4-dihydronaphthyridine nucleus is a versatile scaffold that possesses multiple sites for chemical modification. Its reactivity allows for a wide range of functional group interconversions and derivatizations, enabling the synthesis of diverse libraries of compounds for various applications.

The dihydronaphthyridine core can be readily functionalized through various chemical transformations. The presence of substituents like esters, carboxylic acids, and halogens provides handles for further modification.

Reactions of Carboxylic Acid Groups : 1,6-Naphthyridine-5-carboxylic acid can undergo decarboxylation at high temperatures (around 250°C). The carboxylic acid functionality also allows for standard derivatization into esters or amides.

Ester and Amide Transformations : An ethyl ester group, for example at position 3, can be hydrolyzed to the corresponding carboxylic acid or undergo aminolysis to form various amides, enabling diversification of the molecule.

N-Alkylation and N-Arylation : The nitrogen atoms within the ring system can be functionalized. The secondary amine in the dihydropyridine (B1217469) ring is a common site for substitution. For example, N-alkylation can be achieved via nucleophilic substitution with alkyl halides. More advanced methods like copper-mediated N-arylation have been used to couple the naphthyridine core with aryl halides. acs.orgacs.org

Halogenation and Substitution : Halogens can be introduced onto the ring and subsequently used as leaving groups for nucleophilic substitution or as handles for cross-coupling reactions. mdpi.com For example, 1,6-naphthyridine-5,7-diones can be converted into highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.org These bench-stable intermediates readily react with various amine nucleophiles, often with high regioselectivity, to produce a diverse range of C5-substituted naphthyridines. acs.org

Oxidation and Reduction : The dihydronaphthyridine ring itself can be chemically transformed. Oxidation can convert the 1,4-dihydropyridine ring into its aromatic pyridine counterpart. nih.gov Conversely, reduction of the less substituted pyridine ring can lead to tetrahydro- or octahydro-naphthyridine derivatives.

Tautomerism : Some substituted 1,4-dihydro-1,6-naphthyridines can exhibit tautomerism, such as amine-imine tautomerization, which can influence their electronic properties and reactivity. researchgate.net

Table 2: Examples of Functional Group Interconversions on the Naphthyridine Core

| Starting Moiety | Reaction Type | Reagents/Conditions | Product Moiety | Reference |

|---|---|---|---|---|

| -COOH | Decarboxylation | Heat (250-370°C) | -H | |

| -COOEt | Hydrolysis | Acid or Base (e.g., NaOH, HCl) | -COOH | |

| -COOEt | Aminolysis | Amine (R-NH₂) | -CONH-R | |

| -Cl | Amination | Ammonium (B1175870) hydroxide, heat | -NH₂ | nih.gov |

| -Cl | Azidation/Reduction | 1. NaN₃; 2. SnCl₂ | -NH₂ | nih.gov |

| -OTf (Triflate) | Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, Ligand (e.g., XantPhos) | -NH-R | nih.gov |

| 1,6-Naphthyridine-5,7-dione | Ditriflation | Tf₂O, Pyridine | 5,7-Ditriflyloxy-1,6-naphthyridine | acs.org |

| 1,4-Dihydropyridine Ring | Oxidation | Oxidizing agents (e.g., peroxynitrite) | Pyridine Ring | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound core is significantly influenced by the electronic properties of its two fused rings. The pyridine ring within the naphthyridine system is inherently electron-deficient, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. nih.govchemistrytalk.org This reactivity is particularly pronounced when the ring is substituted with strong electron-withdrawing groups or good leaving groups.

Nucleophilic substitution reactions, especially nucleophilic aromatic substitution (SNAr), are a key method for functionalizing the 1,6-naphthyridine (B1220473) scaffold. curlyarrows.comlibretexts.org Research has shown that activating the 1,6-naphthyridine core, for instance by creating 1,6-naphthyridine-5,7-diones and subsequently converting them to 1,6-naphthyridine-5,7-ditriflates, renders the C5 and C7 positions highly electrophilic and ready for substitution. acs.org

Studies on these ditriflate intermediates reveal a high degree of regioselectivity. The C5 position is more reactive towards nucleophilic attack than the C7 position. This allows for the selective substitution at C5 with various nucleophiles, including amines and alkoxides. For example, reacting the ditriflate with an amine nucleophile leads to a C5-amino-C7-triflate-1,6-naphthyridine intermediate, which can then undergo further functionalization. acs.org This stepwise approach is valuable for creating diverse derivatives. The substitution reaction can be carried out with both organic and inorganic bases in various solvents with high efficiency. acs.org Beyond nitrogen nucleophiles, sulfur-based nucleophiles like thiomethoxide have also been successfully used to substitute the triflate group at the C5 position. acs.org

Conversely, electrophilic aromatic substitution on the this compound ring is less common due to the electron-deficient nature of the pyridine ring. Such reactions typically require harsh conditions and may result in low yields unless strongly activating, electron-donating groups are present on the ring to overcome its inherent deactivation. chemistrytalk.org

Table 1: Nucleophilic Substitution on 1,6-Naphthyridine Derivatives

| Substrate | Position of Substitution | Nucleophile | Product | Source |

|---|---|---|---|---|

| 1,6-Naphthyridine-5,7-ditriflate | C5 | Amine | 5-Amino-7-triflyl-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | C5 | Thiomethoxide | 5-Thiomethyl-7-triflyl-1,6-naphthyridine | acs.org |

| 5,7-Dichloro-1,6-naphthyridine (B1340720) | C5 (preferential) | Arylboronic acid (Suzuki Coupling) | 5-Aryl-7-chloro-1,6-naphthyridine | researchgate.net |

| 5-Cyano-3,4-dihydro-6-methoxy-2(1H)-pyridone | C6 (Methoxy group) | Malononitrile (B47326) | 8-Cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-one | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the 1,6-naphthyridine framework. eie.grmdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly well-documented for their efficiency and functional group tolerance in modifying halogenated or triflated naphthyridine precursors. mdpi.com

Research into the functionalization of 5,7-dichloro-1,6-naphthyridine using the Suzuki-Miyaura reaction has demonstrated notable site-selectivity. The first palladium-catalyzed coupling with an arylboronic acid occurs preferentially at the C5 position. researchgate.net This chemo-selectivity allows for the synthesis of mono-arylated products or, through sequential additions of different boronic acids, the creation of 1,6-naphthyridines with distinct aryl groups at the C5 and C7 positions. researchgate.net

This regioselective reactivity is also observed with 1,6-naphthyridine-5,7-ditriflates. After an initial nucleophilic substitution at the C5 position, the remaining triflate at the C7 position serves as an excellent handle for subsequent palladium-catalyzed cross-coupling reactions. acs.org For instance, a 5-amino-7-triflyl-1,6-naphthyridine intermediate can undergo a Suzuki coupling with a boronic acid or a palladium-catalyzed amination to install a second, different substituent at the C7 position, often in a one-pot procedure. acs.org

The Sonogashira cross-coupling reaction has also been employed in the synthesis of naphthyridine derivatives. One synthetic route toward substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves a Sonogashira coupling between terminal alkynes and aryl iodides. beilstein-journals.orgd-nb.info The resulting product then undergoes an intramolecular Diels-Alder reaction to form the bicyclic naphthyridinone core. beilstein-journals.orgd-nb.info While this example pertains to the 1,8-isomer, it highlights the utility of such cross-coupling strategies in building complex heterocyclic systems related to 1,6-naphthyridines.

Table 2: Metal-Catalyzed Cross-Coupling Reactions on 1,6-Naphthyridine Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid | Pd(OAc)₂, o-(di-tert-butylphosphino)biphenyl | 5-Aryl-7-chloro-1,6-naphthyridine | researchgate.net |

| Suzuki-Miyaura | 5-Amino-7-triflyl-1,6-naphthyridine | Arylboronic acid | Pd catalyst | 5-Amino-7-aryl-1,6-naphthyridine | acs.org |

| Amination | 5-Amino-7-triflyl-1,6-naphthyridine | Amine | Pd catalyst | 5,7-Diamino-1,6-naphthyridine | acs.org |

| Suzuki-Miyaura | 7-Chloro-3-iodo-1,6-naphthyridin-2(1H)-one | Arylboronic acid | Pd catalyst | 3,7-Diaryl-1,6-naphthyridin-2(1H)-one | mdpi.com |

Structure Activity Relationship Sar and Structural Modification Strategies

Elucidation of Key Pharmacophores and Structural Motifs

The 1,4-dihydro-1,6-naphthyridine core is a recognized pharmacophore, a key structural framework responsible for a molecule's biological activity. This scaffold is a versatile platform for developing new therapeutic agents due to its ability to engage in various interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The inherent structure of naphthyridines, which consists of two fused pyridine (B92270) rings, provides a unique electronic and steric profile that is crucial for its diverse pharmacological activities. ekb.eg These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netresearchgate.net The arrangement of nitrogen atoms within the bicyclic system defines several isomers, with the 1,6-naphthyridine (B1220473) configuration being a prominent member. ekb.egresearchgate.net

Key structural motifs that are often essential for the biological activity of this compound derivatives include:

The Dihydropyridine (B1217469) Ring: The partially saturated 1,4-dihydropyridine (B1200194) ring is a critical feature. Its conformation and the substituents attached to it significantly influence the molecule's interaction with biological targets. researchgate.net

Substituents at Specific Positions: The nature and position of substituents on the naphthyridine core are paramount in determining the specific biological activity. For instance, in the context of anticancer activity, specific substitutions at various positions of the 1,6-naphthyridine ring have been shown to be crucial. researchgate.net

Fused Ring Systems: The fusion of additional rings to the this compound scaffold can create more complex structures with altered biological profiles. For example, the development of tetrahydrobenzo[h] researchgate.netresearchgate.netnaphthyridines has led to potent inhibitors of acetylcholinesterase. tdx.cat

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be finely tuned by the strategic placement of various substituents.

Aromatic and Heteroaromatic Substitutions

The introduction of aromatic and heteroaromatic rings at different positions of the this compound nucleus significantly modulates its biological properties.

At the C-4 Position: 4-Aryl-substituted 1,4-dihydro-1,6-naphthyridines have been investigated for their calcium antagonist activity, which is beneficial for treating vascular disorders. google.com The nature of the aryl group and its substituents plays a critical role in this activity.

At the C-7 Position: In a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, the presence of a thiazolyl group at the N-1 position and various substituents at the C-7 position were found to be crucial for their cytotoxic activity. nih.gov

Fused Heteroaromatic Rings: The fusion of a pyrazole (B372694) ring to the naphthyridine core has been shown to result in compounds with potential as benzodiazepine (B76468) receptor modulators.

The following table summarizes the impact of various aromatic and heteroaromatic substitutions on the biological activity of naphthyridine derivatives.

| Substitution Position | Substituent | Observed Biological Activity | Reference |

| C-4 | Aryl groups | Calcium antagonist activity | google.com |

| N-1 | 2-Thiazolyl | Cytotoxicity | nih.gov |

| Fused Ring | Pyrazole | Benzodiazepine receptor modulation | |

| C-7 | 4-Pyridyl | Antibacterial activity | ekb.eg |

| C-7 | 1,3-Benzothiazol-2-yl)piperazin-1-yl | Anti-HIV activity | mdpi.com |

Influence of Halogenation (e.g., Fluorine)

Halogenation, particularly the introduction of fluorine atoms, is a widely used strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. tandfonline.comnih.gov

Enhanced Biological Potency: The introduction of a fluorine atom at the C-6 position of the naphthyridine ring in quinolone antibiotics like enoxacin (B1671340) has been shown to increase their binding affinity to DNA gyrase by 2- to 17-fold. tandfonline.com This substitution also improves cell penetration, likely due to increased lipophilicity. tandfonline.com

Modulation of Basicity: In the development of BACE1 inhibitors with a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold, the introduction of a fluorine atom onto a pyridine ring substituent led to reduced basicity of the amidine moiety while improving cellular activity. researchgate.net

Structure-Activity Relationships: In a study of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, a 6-unsubstituted derivative showed more potent cytotoxic activity than its 6-fluoro analogue. nih.gov Conversely, 5-chloro and 5-trifluoromethyl groups decreased the cytotoxic activity. nih.gov

The table below illustrates the effects of halogenation on the activity of naphthyridine derivatives.

| Compound Series | Halogen Position | Effect on Activity | Reference |

| Quinolone Antibiotics (e.g., Enoxacin) | C-6 (Fluorine) | Increased DNA gyrase binding and cell penetration | tandfonline.com |

| 1-Amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitors | Pyridine substituent (Fluorine) | Reduced basicity, improved cellular activity | researchgate.net |

| 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines | C-6 (Fluorine) | Decreased cytotoxic activity compared to unsubstituted | nih.gov |

| 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines | C-5 (Chlorine, Trifluoromethyl) | Decreased cytotoxic activity | nih.gov |

Role of Amine and Carboxylic Acid Functionalities

Amine and carboxylic acid groups are crucial functionalities that can significantly influence the pharmacological profile of this compound derivatives, often by participating in key binding interactions and improving physicochemical properties.

Carboxylic Acid Group: The 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold is the cornerstone of several antibacterial drugs, including nalidixic acid. mdpi.com This acidic moiety is often essential for the inhibition of bacterial DNA gyrase. nih.gov

Amine Substituents: The introduction of various amine-containing groups, particularly at the C-7 position, has been a successful strategy for developing potent antibacterial and antitumor agents. nih.govmdpi.com For instance, aminopyrrolidine derivatives at the C-7 position of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines demonstrated more potent cytotoxic activity than other amine or carbon derivatives. nih.gov

Hybrid Molecules: The combination of the tetrahydrobenzo[h] researchgate.netresearchgate.netnaphthyridine scaffold with other pharmacologically active molecules, such as tacrine (B349632), through amine linkages has led to the development of multi-target agents for Alzheimer's disease. tdx.cat

The following table details the influence of amine and carboxylic acid functionalities.

| Functionality | Position | Impact on Biological Activity | Reference |

| Carboxylic Acid | C-3 | Essential for antibacterial activity (DNA gyrase inhibition) | mdpi.comnih.gov |

| Aminopyrrolidine | C-7 | Potent cytotoxic activity in antitumor agents | nih.gov |

| Piperazine (B1678402) | C-7 | Antibacterial activity (e.g., Enoxacin) | mdpi.com |

| Amine Linkage | - | Formation of hybrid molecules with multi-target activity | tdx.cat |

Effect of Alicyclic and Bicyclic Moiety Incorporations

The incorporation of alicyclic and bicyclic moieties into the this compound framework can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Enhanced Activity: In the development of antibacterial agents, the introduction of a cyclopropyl (B3062369) group at the N-1 position and a piperazine ring at the C-7 position of the 1,4-dihydro-1,8-naphthyridine-3-carboxylic acid core resulted in potent compounds like enoxacin. mdpi.com

Spirocyclic Systems: The formation of spirocyclic systems, such as in the antibiotic zabofloxacin (B1245413) which contains a 2,6-diazaspiro[3.4]octane moiety, can lead to enhanced activity against multidrug-resistant bacteria. mdpi.com

Fused Bicyclic Systems: The fusion of a cyclopenta[b] ring to the 1,8-naphthyridine (B1210474) core has been explored in the synthesis of novel heterocyclic systems. ekb.eg Similarly, the development of 1,2,3,4-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridine analogues has yielded potent phosphodiesterase 5 inhibitors. nih.gov

The impact of these moieties is summarized in the table below.

| Moiety | Position of Incorporation | Resulting Compound Class/Activity | Reference |

| Cyclopropyl | N-1 | Potent antibacterial agents | mdpi.com |

| Piperazine | C-7 | Broad-spectrum antibacterial activity | mdpi.com |

| 2,6-Diazaspiro[3.4]octane | C-7 | Activity against multidrug-resistant bacteria | mdpi.com |

| Fused Cyclopenta[b] | - | Novel heterocyclic systems | ekb.eg |

| Fused Tetrahydrobenzo | - | Potent phosphodiesterase 5 inhibitors | nih.gov |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of this compound derivatives is a critical determinant of their biological activity. The flexibility of the dihydropyridine ring and the orientation of its substituents dictate how the molecule fits into the binding site of its biological target.

The 1,4-dihydropyridine ring can adopt various conformations, most commonly a flattened boat or a half-chair conformation. researchgate.net The specific conformation adopted is influenced by the nature of the substituents on the ring. For example, X-ray analysis of 1,4-dihydroisonicotinic acid derivatives revealed that the dihydropyridine ring exists in a flattened boat-type conformation. researchgate.net The substituent at the N(1) position has a significant influence on the pyramidality of the nitrogen atom. researchgate.net

In some cases, the presence of certain substituents can lead to the existence of equilibrating rotamers, which can be observed through spectroscopic techniques like NMR. nih.gov This conformational flexibility can be important for the molecule's ability to adapt to the binding pocket of a receptor or enzyme. By rigidifying the conformation, for instance by locking rotatable bonds into a ring system, it is possible to improve the potency and selectivity of the resulting molecules. nih.gov

A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, which share some structural similarities with substituted dihydropyridines, highlighted how the introduction of a fluorine substituent can lead to significant conformational variations. mdpi.com This underscores the importance of considering conformational effects when designing new bioactive molecules based on the this compound scaffold.

Isosteric Replacements and Bioisosteric Design Principles

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at optimizing the properties of a lead compound. The concept of isosterism, first introduced by Irving Langmuir, refers to atoms, ions, or molecules that have identical peripheral layers of electrons. sci-hub.se This often results in similar physical and chemical properties. Bioisosterism, a broader and more functionally oriented concept, refers to the substitution of a moiety in a biologically active molecule with another group that results in a new compound with similar biological activity. sci-hub.senih.govestranky.sk This strategy is widely used to modulate potency, selectivity, metabolic stability, and other pharmacokinetic parameters of a drug candidate. nih.govnih.gov

In the context of the this compound scaffold, isosteric and bioisosteric modifications have been employed to explore and refine the structure-activity relationships (SAR) for various biological targets. These modifications can involve the replacement of individual atoms, functional groups, or even entire ring systems.

A notable application of bioisosteric replacement in the 1,6-naphthyridine series involves the substitution of an amide functional group. Amide bonds are susceptible to metabolic cleavage, and replacing them with more stable surrogates can improve a compound's pharmacokinetic profile. In a series of antiviral 1,6-naphthyridine derivatives, researchers found that an internal hydrogen bond involving the amide NH was crucial for maintaining the active conformation. nih.gov Bioisosteric replacement of the amide with groups capable of preserving this hydrogen bond interaction was a key design strategy. nih.gov

Heterocyclic rings are common bioisosteres for other aromatic or functional groups. For instance, in the development of HIV-1 integrase inhibitors based on a 1,6-naphthyridine chemotype, a 1,3,4-oxadiazole (B1194373) ring was identified as an effective amide surrogate. nih.gov This highlights that subtle differences in the binding modes between different structural classes can influence the choice of the optimal bioisostere. nih.gov The electronic properties of heterocyclic rings are also a critical consideration. The electron-withdrawing nature of a 1,3,4-oxadiazole is comparable to that of an oxazole, whereas the isomeric 1,2,4-oxadiazole (B8745197) is more similar to an imidazole. nih.gov These differences can significantly impact a compound's interaction with its biological target. nih.gov

Further SAR studies on 8-hydroxy-1,6-naphthyridine derivatives as antileishmanial agents explored the isosteric replacement of a triazole ring. nih.govacs.org The triazole was substituted with an amide, and the resulting compound showed a similar level of potency. nih.govacs.org However, this change did not confer a significant advantage in terms of metabolic clearance. nih.govacs.org Subsequent replacement of the triazole with an oxadiazole, with the goal of removing a potential site for glucuronidation (the triazole N-H), led to a decrease in activity. nih.govacs.org

The core naphthyridine scaffold itself can be subject to isosteric replacements. For example, in a related 1,8-naphthyridine series with antimicrobial activity, the isosteric replacement of the nitrogen atom at position 8 with a carbon atom (resulting in a quinoline (B57606) core) was found to be compatible with retaining biological activity. innovareacademics.in This indicates that for certain targets, the precise placement of both nitrogen atoms in the naphthyridine ring may not be essential. Conversely, in a series of 8-hydroxy-1,6-naphthyridine antileishmanial compounds, deleting the N-1 nitrogen atom led to a loss of antiparasitic activity, while deleting the N-6 nitrogen resulted in host cell toxicity, underscoring the importance of the core scaffold for this specific activity. nih.govacs.org

The following tables summarize the findings from these isosteric replacement studies on naphthyridine-related scaffolds.

Table 1: Bioisosteric Replacement of a Triazole Ring in 8-Hydroxy-1,6-Naphthyridine Derivatives

| Compound | R Group | Biological Activity (Antileishmanial) | Reference |

| Parent Compound | 1,2,4-Triazole | Active | nih.gov |

| Analog 1 | Amide | Similar potency to parent | nih.govacs.org |

| Analog 2 | Oxadiazole | Loss of activity compared to parent | nih.govacs.org |

Table 2: Isosteric Modification of the Naphthyridine Core

| Scaffold | Modification | Biological Target/Activity | Result | Reference |

| 1,8-Naphthyridine | Replacement of N-8 with CH | Antimicrobial | Activity maintained | innovareacademics.in |

| 8-Hydroxy-1,6-naphthyridine | Deletion of N-1 | Antileishmanial | Loss of activity | nih.govacs.org |

| 8-Hydroxy-1,6-naphthyridine | Deletion of N-6 | Antileishmanial | Host cell toxicity | nih.govacs.org |

These examples demonstrate that the application of isosteric and bioisosteric design principles is highly context-dependent. A successful replacement in one series or for one biological target may not be effective in another. estranky.sk Careful consideration of steric, electronic, and conformational effects is crucial for the rational design of novel this compound derivatives with improved therapeutic potential.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-dihydro-1,6-naphthyridine derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy of 1,6-naphthyridine (B1220473) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in the ¹H NMR spectrum of 1,6-naphthyridine, distinct signals can be observed for each proton, with chemical shifts influenced by their position within the heterocyclic ring system. chemicalbook.com The coupling constants between adjacent protons (J-values) are instrumental in determining their relative positions. chemicalbook.com For derivatives of this compound, the protons on the dihydropyridine (B1217469) ring will show characteristic upfield shifts compared to their aromatic counterparts. The presence of equilibrating rotamers in certain acetylated 1,2,3,4-tetrahydrobenzo[b] dcu.ieacs.orgnaphthyridine analogues can lead to the appearance of extra peaks in both ¹H and ¹³C NMR spectra, a phenomenon that can be confirmed using techniques like 1D NOESY experiments to identify protons undergoing chemical exchange. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbon atoms in the aromatic rings of 1,6-naphthyridine resonate at characteristic downfield positions, while the sp³-hybridized carbons of the dihydro portion of this compound appear at more upfield chemical shifts. For example, in a study of 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, the carbonyl carbon was identified at a high chemical shift (δC 159.80 ppm), while the methoxy (B1213986) group carbon appeared at a much lower chemical shift (δC 55.18 ppm). mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Naphthyridine Derivatives Note: This table is a generalized representation. Actual chemical shifts can vary based on the specific derivative and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 9.3 chemicalbook.com | 120 - 155 |

| Dihydro Protons | 2.5 - 4.5 | 20 - 50 |

| Carbonyl Carbon | N/A | 160 - 180 |

| Methoxy Protons | ~3.8 mdpi.com | ~55 mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound derivatives by analyzing their fragmentation patterns. Upon ionization, the molecule fragments in a characteristic manner, providing a unique "fingerprint."

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the parent ion. This is crucial for confirming the successful synthesis of the target compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of specific bonds within the this compound core and its substituents leads to the formation of characteristic fragment ions. For instance, in the analysis of alkaloids, including a 1,6-naphthyridine derivative, the fragmentation pattern, along with the m/z value and retention time, was used for characterization. ijpsr.info The fragmentation of related heterocyclic systems, such as phthalazine-dione derivatives, often involves the loss of small molecules like CO, N₂, and HCN, or cleavage of substituent groups, providing insights into the compound's structure. raco.cat The stability of the aromatic rings in naphthyridine derivatives often results in a strong molecular ion peak. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. copbela.org Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum of absorption bands. acs.org

For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibration in the dihydropyridine ring typically appears in the region of 3200-3500 cm⁻¹. core.ac.uk The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. acs.org If the derivative contains a carbonyl group (C=O), such as in a naphthyridinone, a strong absorption band will be present in the range of 1630-1690 cm⁻¹. acs.org The breathing vibrations of the aromatic ring system are typically seen between 1450 and 1620 cm⁻¹. copbela.org

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives Note: This table provides general ranges. Specific frequencies can be influenced by the molecular structure and environment.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H stretch | 3200 - 3500 |

| Aromatic | =C-H stretch | 3000 - 3100 |

| Alkane | C-H stretch | 2850 - 3000 |

| Aromatic | C=C stretch | 1450 - 1620 |

| Carbonyl | C=O stretch | 1630 - 1690 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique is invaluable for confirming the stereochemistry and conformation of this compound derivatives.

For example, the crystal structure of 1,3-diphenyl-3,4-dihydrobenzo[b] dcu.ieacs.orgnaphthyridine was determined, providing the first structural example of this particular fragment. nih.gov The analysis revealed details about bond lengths, such as the C=N double bond, and the planarity of the ring systems. nih.gov Similarly, the X-ray crystal structure analysis of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile has been reported, offering a detailed view of its solid-state structure. researchgate.netkigam.re.kr In another study, single-crystal X-ray diffraction was used to unambiguously confirm the structure of a ladder-type quinoline-fused pyrrolo[3,2-b]pyrrole. acs.org

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.

Naphthyridine derivatives, being conjugated systems, typically exhibit absorption bands corresponding to π→π* transitions. nih.gov For some derivatives, such as certain azo dyes of 1,6-naphthyridines, intramolecular charge-transfer (CT) transitions can also be observed. researchgate.net

The study of solvatochromism, which is the change in the position of absorption bands with varying solvent polarity, provides insights into the nature of the electronic ground and excited states of the molecule. dcu.ie For example, 1,6-naphthyridin-7(6H)-ones exhibit solvatochromic behavior, with the position of the absorption maximum being dependent on the polarity of the solvent, which can be rationalized by the equilibrium between lactam and lactim forms. mdpi.com A negative solvatochromic effect (a blue shift in more polar solvents) is often observed for molecules where the ground state is more polar than the excited state. uctm.edu

High-Performance Liquid Chromatography (HPLC) in Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for assessing the purity of this compound derivatives and for monitoring the progress of chemical reactions. akjournals.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

By developing a suitable HPLC method, the presence of impurities, such as starting materials, byproducts, or degradation products, can be detected and quantified. For instance, in the synthesis of tetrahydrobenzo[h] dcu.ieacs.orgnaphthyridine–6-chlorotacrine hybrids, reverse-phase HPLC was used to confirm the purity of the final compounds, ensuring they were ≥95% pure for pharmacological evaluation. ub.edu HPLC is also used in the development of stability-indicating methods to analyze drug substances under various stress conditions. akjournals.com Furthermore, HPLC is crucial for monitoring the progress of reactions, such as in the synthesis of tetrahydro-1,6-naphthyridine-based antagonists, where it was used to separate regioisomers. acs.org

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of molecules. For the 1,4-dihydro-1,6-naphthyridine system, both high-level and approximate methods have been employed to elucidate key chemical characteristics.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties and energetics of naphthyridine derivatives due to its balance of accuracy and computational cost. Studies have utilized DFT to explore optimized molecular geometries, tautomeric stability, and various electronic descriptors.

A notable investigation focused on 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC), a derivative of the core structure. researchgate.netsharif.edu In this study, various DFT functionals, including B3LYP, CAM-B3LYP, and ωB97XD, were paired with the 6–311++G(d,p) basis set to analyze amine-imine tautomerization. researchgate.net The calculations revealed that the amine tautomer is the more dominant and stable form in the gas phase. researchgate.net Furthermore, these DFT methods were used to compute electronic properties, energetics, and electronic densities, which were then compared with available experimental data. researchgate.net For related naphthyridine systems, DFT methods like B3LYP with the 6-31G(d) basis set have been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the frontier orbital energy gap, and the molecular electrostatic potential (MEP) to understand their chemical reactivity and relationship to biological activity. sapub.org

| DFT Functional | Basis Set | Properties Investigated |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Amine-imine tautomerization, molecular geometries, electronic properties, energetics |

| CAM-B3LYP | 6-311++G(d,p) | Amine-imine tautomerization, electronic properties, photochromic properties, UV-Vis spectra |

| ωB97XD | 6-311++G(d,p) | Amine-imine tautomerization, electronic properties |

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally faster alternative to DFT for assessing molecular properties. uni-muenchen.dempg.de These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized using experimental data, making them particularly effective for large molecules. uni-muenchen.dempg.de

These methods have been applied to derivatives of 1,6-naphthyridine (B1220473) to determine the relative stabilities of different isomers and to understand their interactions with various solvents. researchgate.net For instance, AM1 and PM3 calculations were used to support interpretations of spectroscopic data and to analyze the equilibrium between covalent and zwitterionic forms of naphthyridine derivatives in different solvent environments. researchgate.net The PM3 method, in particular, is noted for its accuracy in calculating heats of formation (a measure of stability) and describing hydrogen-bond geometries compared to earlier methods. scielo.org.mx

Density Functional Theory (DFT) for Electronic Properties and Energetics

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug design for predicting the activity of new compounds and optimizing lead structures.

Both 2D and 3D-QSAR studies have been conducted on naphthyridine analogues. While 2D-QSAR correlates activity with physicochemical descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the 3D properties of molecules. japsonline.com

Studies on 1,6-naphthyridine and pyridopyrimidine analogues as VEGFR-2 inhibitors have successfully used the 3D-QSAR approach to identify key pharmacophoric features. japsonline.com Similarly, for the related 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine series, both 2D and 3D-QSAR models were developed to gain insight into the structural features governing their anticancer activity. insilico.euresearchgate.net These models are built using a training set of molecules with known activities and then validated using a test set to ensure their predictive power. japsonline.com

CoMFA and CoMSIA are powerful 3D-QSAR techniques that analyze the steric and electrostatic fields surrounding a set of aligned molecules. japsonline.com In these methods, a probe atom (e.g., a sp³ carbon with a +1 charge) is placed at various grid points around the molecules, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated. japsonline.comarabjchem.org CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

In a study on 1,6-naphthyridine analogues, CoMFA and CoMSIA models were generated to correlate structural parameters with VEGFR-2 inhibitory activity. japsonline.com The statistical significance of these models was confirmed by high cross-validation coefficients (q²) and conventional correlation coefficients (r²). japsonline.com The resulting contour maps from these analyses provide a visual guide for drug design, indicating regions where bulky groups (steric favorability), positive or negative charges (electrostatic favorability), or hydrophobic groups would enhance biological activity. japsonline.comnih.gov For the 1,6-naphthyridine series targeting VEGFR-2, the models suggested that steric, hydrophobic, and hydrogen bond donor/acceptor descriptors had a more significant impact on inhibitory activity than the electrostatic field. japsonline.com

| Naphthyridine Series | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |

|---|---|---|---|---|---|

| 1,6-Naphthyridine (VEGFR-2) | CoMFA | 0.659 | 0.987 | 0.719 | japsonline.com |

| 1,6-Naphthyridine (VEGFR-2) | CoMSIA | 0.689 | 0.985 | 0.697 | japsonline.com |

| Naphthyridine (HeLa cells) | CoMSIA | 0.857 | 0.984 | 0.966 | nih.gov |

| Naphthyridine (PC-3 cells) | CoMSIA | 0.702 | 0.983 | 0.974 | nih.gov |

2D and 3D QSAR Approaches

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to predict and analyze how a ligand interacts with its macromolecular target. scispace.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site, estimating the strength of the interaction through a scoring function that represents binding energy. scispace.comresearchgate.net This technique has been extensively applied to various naphthyridine derivatives, including those based on the this compound scaffold. vulcanchem.com For example, docking studies have been used to investigate the binding of 7,12-dihydrodibenzo[b,h] researchgate.netuni-muenchen.denaphthyridine derivatives to topoisomerase I and to suggest that certain chromeno[4,3,2-de] researchgate.netuni-muenchen.denaphthyridine compounds can intercalate with DNA. nih.govnih.gov Furthermore, 1,4-dihydro-naphthyridine derivatives have been identified as inhibitors of the bacterial enzyme GyrB through docking and other computational methods. arabjchem.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. scispace.com MD provides a dynamic view of the molecular interactions, offering deeper insights into the thermodynamic and kinetic properties of the binding event, which is crucial for validating the docking results and understanding the mechanism of action at a molecular level. scispace.comvulcanchem.com

Prediction of Ligand-Target Binding Modes

Solvatochromism and Solvent-Solute Interaction Analysis

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes in response to the polarity of the solvent. nih.govnih.gov This effect provides valuable insight into the nature of solvent-solute interactions. nih.govresearchgate.net For derivatives of 1,6-naphthyridine, solvatochromism has been studied in solvents of varying polarity, hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) ability. nih.govresearchgate.net

Studies on compounds like 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester show that the position, intensity, and shape of their absorption bands change with the type of solvent. nih.govresearchgate.net These changes are driven by a combination of non-specific interactions, such as polarity-polarizability, and specific interactions, like hydrogen bonding. nih.gov For example, the formation of zwitterionic species of some naphthyridine derivatives was observed only in HBD solvents, indicating that the solvent actively assists in proton transfer. nih.gov

Table 3: Solvent Effects on the Spectra of Naphthyridine Derivatives This table is interactive. You can sort and filter the data.

| Phenomenon | Compound Class | Solvents Used | Key Observation | Analytical Method | Reference |

|---|---|---|---|---|---|

| Solvatochromism | 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester | Various polarity, HBD, and HBA | Absorption bands change with solvent type. | UV-Vis Spectroscopy, AM1, PM3 | nih.gov |

| Zwitterion Formation | 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester | Hydrogen Bond Donor (HBD) solvents | Formation of zwitterionic species observed only in HBD solvents. | Temperature-dependent absorption spectra | nih.govresearchgate.net |

Prediction of Pharmacokinetic Properties (Focus on Computational Prediction Methodologies)

In modern drug discovery, predicting the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a compound early in the process is crucial. ontosight.ai In silico computational methodologies are widely used for this purpose, allowing researchers to evaluate the drug-like potential of molecules like this compound derivatives before their synthesis. rsc.orgrsc.org

Software programs such as SwissADME and PASS (Prediction of Activity Spectra for Substances) are frequently employed. nih.govrsc.orgrsc.org These tools use the chemical structure of a compound to predict a wide range of ADME parameters and assess its "drug-likeness," often based on criteria like Lipinski's rule of five. researchgate.netgrafiati.com For example, in silico studies on novel 1,8-naphthyridine (B1210474) derivatives designed as antihistaminic agents were used to predict their pharmacokinetic parameters. nih.govrsc.org The SwissADME tool was also used to predict that certain quinoline (B57606) derivatives possess good oral drug-like properties, making them suitable candidates for development as oral drugs. researchgate.net

These computational predictions cover various aspects:

Absorption: Predicting oral bioavailability and intestinal absorption.

Distribution: Estimating properties like blood-brain barrier penetration.

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. grafiati.com

Excretion: Providing insights into how the compound might be cleared from the body.

By using an in silico approach, researchers can prioritize the synthesis of compounds that have a higher probability of possessing favorable pharmacokinetic profiles, thereby saving significant time and resources in the drug development pipeline. researchgate.netrsc.org

Table 4: Computational Pharmacokinetic Prediction for Naphthyridine Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Prediction Tool/Methodology | Property Predicted | Outcome | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid | SwissADME | Pharmacokinetic parameters | In silico prediction of ADME properties. | nih.govrsc.org |

| 1,8-Naphthyridine | In silico analysis | Drug-likeness and Pharmacokinetics | Properties were found to be within acceptable ranges for drug development. | researchgate.net |

| 1,8-Naphthyridine-3-carboxylic acid | PASS Software | Biological Activity Spectra | Estimated biological activity profiles prior to synthesis. | rsc.org |

Mechanistic Insights into Biological Activities

Anticancer Mechanisms

The anticancer properties of naphthyridine derivatives are multifaceted, involving the inhibition of crucial enzymes for DNA replication, interference with cell signaling pathways, and direct interaction with genetic material.

Derivatives of the naphthyridine scaffold have been identified as potent inhibitors of topoisomerases, enzymes critical for managing DNA topology during replication, transcription, and repair. For instance, certain 1,8-naphthyridine (B1210474) derivatives function as topoisomerase II (Topo II) poisons. preprints.org One such compound, a derivative of nalidixic acid known as 2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide, has demonstrated potent inhibition of both TopoIIα and TopoIIβ isoforms. nih.govmdpi.com This inhibition leads to the arrest of the cell cycle in the G2-M phase, ultimately triggering apoptosis in cancer cells. nih.govmdpi.com Another notable example is voreloxin (B1683919), a 1,8-naphthyridine derivative investigated for cancer therapy, which exerts its cytotoxic effects by inhibiting Topoisomerase II through a mechanism involving DNA intercalation. ekb.eg Furthermore, research into related structures has shown that dibenzo[c,h] mdpi.comnaphthyridines can act as Topoisomerase I (Top1) inhibitors. nih.gov These findings underscore the potential of the naphthyridine core in designing inhibitors for both types of topoisomerase enzymes. ekb.eg

A key mechanism in the anticancer activity of this class of compounds is the inhibition of receptor tyrosine kinases (RTKs), which are pivotal in tumor angiogenesis and progression. Specifically, 1,4-Dihydro-1,6-naphthyridin-4-one has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 activates a signaling cascade that promotes endothelial cell migration and proliferation, essential steps in the formation of new blood vessels that supply tumors. japsonline.com By inhibiting VEGFR2, these compounds can effectively suppress tumor growth. japsonline.com

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on 1,6-naphthyridine (B1220473) analogues provided insights into the structural features required for potent VEGFR-2 inhibition. japsonline.com The study highlighted that the presence of bulky, hydrophobic, and hydrogen-bond accepting substituents at the second position of the 1,6-naphthyridine ring enhances inhibitory activity. japsonline.com For example, analogues with a -NHCONHtBu group showed significantly higher potency compared to those with a simple -NH2 group at the same position. japsonline.com

Table 1: VEGFR-2 Inhibitory Activity of Selected 1,6-Naphthyridine Analogues

| Analogue | Substituent at Position 2 | IC₅₀ (µM) |

|---|---|---|

| 14 | -NHCONHtBu | 0.003 |

| 17 | -NHCONHtBu | 0.005 |

| 20 | -NHCONHtBu | 0.003 |

| 26 | -NHCONHtBu | 0.004 |

| 15 | -NH₂ | 0.18 |

| 21 | -NH₂ | 0.22 |

| 27 | -NH₂ | 2.9 |

| 35 | -NH₂ | 1.2 |

Data sourced from a 3D-QSAR study on 1,6-naphthyridine analogues as VEGFR-2 inhibitors. japsonline.com